1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. This compound exhibits potential pharmacological properties, particularly as an inhibitor of GCN2 (General Control Nonderepressible 2), which is implicated in various diseases including cancer and metabolic disorders. The synthesis and characterization of this compound have been explored in various studies, highlighting its potential applications in medicinal chemistry and drug development.
The compound is classified under triazolo[4,5-d]pyrimidine derivatives, which are known for their diverse biological activities. It can be sourced from patent literature that discusses the synthesis and therapeutic uses of similar compounds . These derivatives often serve as scaffolds in drug discovery due to their ability to interact with biological targets effectively.
The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multi-step reactions starting from commercially available precursors.
The detailed synthetic pathway can vary based on specific experimental conditions and desired yields.
The molecular formula is with a molecular weight of approximately 373.88 g/mol. The compound features several functional groups including a chlorophenyl group, a triazole ring, and a piperazine moiety.
The compound can participate in various chemical reactions typical for its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or protective groups.
The mechanism of action for 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one primarily involves its role as an inhibitor of GCN2. By inhibiting GCN2, the compound may disrupt cellular stress responses and affect protein synthesis pathways that are crucial for tumor growth and survival.
Studies have shown that GCN2 inhibitors can lead to increased apoptosis in cancer cells by modulating the integrated stress response pathways.
Relevant data indicates that compounds with similar structures often exhibit good thermal stability and moderate reactivity towards electrophiles.
The primary applications of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one include:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4